molecular formula C18H16N2O5 B5213574 4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid

4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B5213574
M. Wt: 340.3 g/mol
InChI Key: SJOTZTSNSIPWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, an amino group, and a dioxopyrrolidinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with maleic anhydride to form an intermediate, which is then reacted with benzoic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-25-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(3-7-13)18(23)24/h2-9,15,19H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOTZTSNSIPWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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